molecular formula C14H13ClN2O3S B4764912 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide

2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide

Cat. No. B4764912
M. Wt: 324.8 g/mol
InChI Key: QQJPYJFXUTXRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide, also known as CBS-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit promising pharmacological activities.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide is not fully understood, but it is believed to target multiple pathways involved in cancer progression. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival. 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to cell death.
Biochemical and Physiological Effects:
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in glucose metabolism, which can lead to a decrease in blood glucose levels. It also has anti-inflammatory properties and has been found to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide for lab experiments is its ease of synthesis and availability. It can be easily synthesized in large quantities and has a good shelf life. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies could explore its use in combination with other targeted therapies.
Another area of interest is its potential use in the treatment of other diseases such as diabetes and inflammation. Studies have shown that 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide has potential therapeutic applications in these areas, and further research could explore its efficacy and safety.
In conclusion, 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide is a promising compound with potential therapeutic applications in various diseases. Its ease of synthesis and availability make it a valuable tool for scientific research, and further studies could lead to the development of new therapies for cancer and other diseases.

Scientific Research Applications

2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use in the treatment of cancer. Studies have shown that 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide inhibits the growth of cancer cells and induces cell death through apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-11-7-5-10(6-8-11)9-21(19,20)17-13-4-2-1-3-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJPYJFXUTXRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorobenzyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.